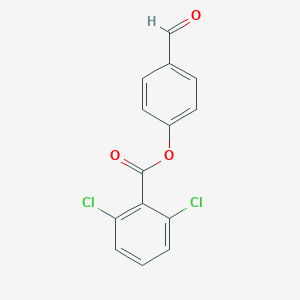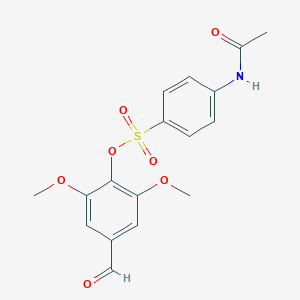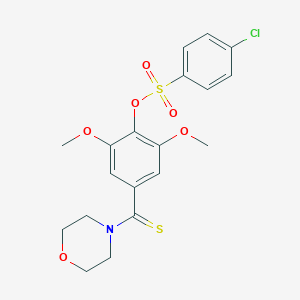
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as PPADS, is a chemical compound that has been widely used in scientific research. PPADS is a potent P2 purinergic receptor antagonist that has been extensively studied for its role in various biological and physiological processes.
Wirkmechanismus
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate acts as a competitive antagonist at P2 purinergic receptors. It binds to the receptor site and prevents the activation of the receptor by extracellular nucleotides such as ATP and ADP. This inhibition of P2 purinergic receptors leads to a decrease in intracellular Ca2+ levels, which in turn leads to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, smooth muscle contraction, and neurotransmitter release. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to inhibit the proliferation of cancer cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a potent and selective P2 purinergic receptor antagonist that can be used to study the role of P2 purinergic receptors in various biological and physiological processes. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is also relatively easy to synthesize and purify. However, 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has some limitations for lab experiments. It has a short half-life in vivo, which limits its use for in vivo studies. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One direction is to study the role of P2 purinergic receptors in various diseases such as cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and selective P2 purinergic receptor antagonists that can be used for in vivo studies. Additionally, the development of 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate derivatives with improved pharmacokinetic properties could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized using a two-step reaction. The first step involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with piperidine to form 4-(1-piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. The second step involves the purification of the product using column chromatography. The final product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research as a P2 purinergic receptor antagonist. P2 purinergic receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP and ADP. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to block the activation of P2 purinergic receptors, thereby inhibiting various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmitter release.
Eigenschaften
Produktname |
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molekularformel |
C20H22N2O4S2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[4-(piperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O4S2/c1-15(23)21-17-7-11-19(12-8-17)28(24,25)26-18-9-5-16(6-10-18)20(27)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
InChI-Schlüssel |
SSCLMXRTCHXNDU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
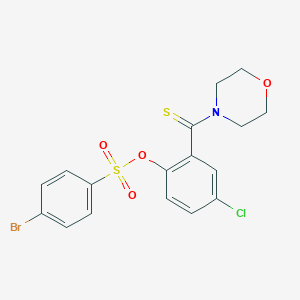
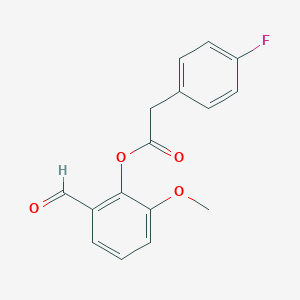


![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
